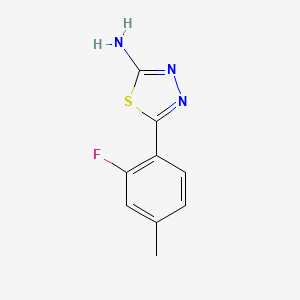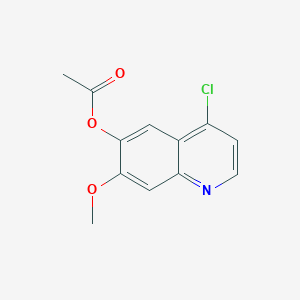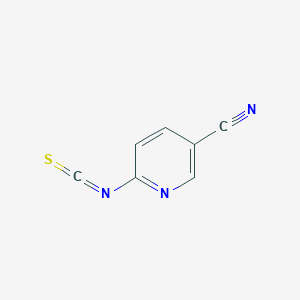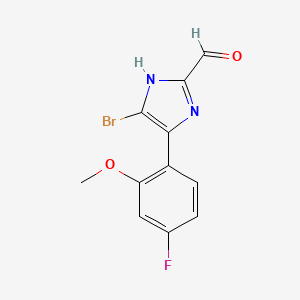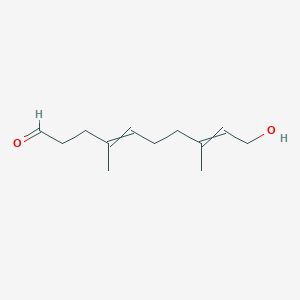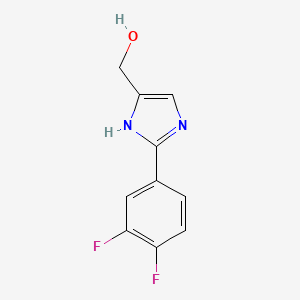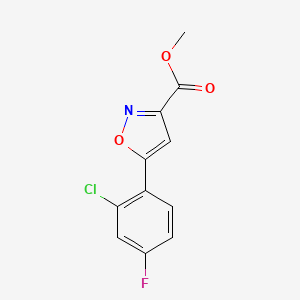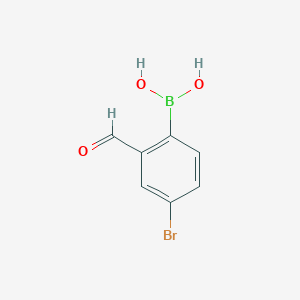
4-Bromo-2-formylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenylboronic acid typically involves the bromination of 2-formylphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl/vinyl halides.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in suitable solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in appropriate solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 4-Bromo-2-carboxyphenylboronic acid.
Reduction: 4-Bromo-2-hydroxymethylphenylboronic acid.
Scientific Research Applications
4-Bromo-2-formylphenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenylboronic acid is primarily based on its ability to form covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors and other bioactive compounds . The formyl group can undergo various chemical transformations, further enhancing the compound’s versatility in biological systems .
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar structure but lacks the bromine substituent.
3-Formylphenylboronic acid: The formyl group is positioned at the 3-position, leading to different chemical properties and reactivity.
2-Formylphenylboronic acid: Lacks the bromine substituent and has the formyl group at the 2-position, similar to 4-Bromo-2-formylphenylboronic acid.
Uniqueness: this compound is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and selectivity in chemical reactions. The bromine atom can participate in halogen bonding and other interactions, while the formyl group provides a site for further functionalization .
Properties
Molecular Formula |
C7H6BBrO3 |
|---|---|
Molecular Weight |
228.84 g/mol |
IUPAC Name |
(4-bromo-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BBrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H |
InChI Key |
FKLBIQHALGCDPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


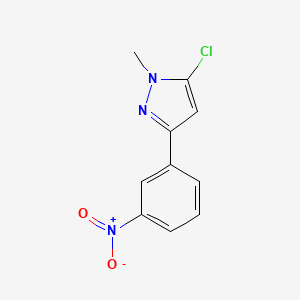
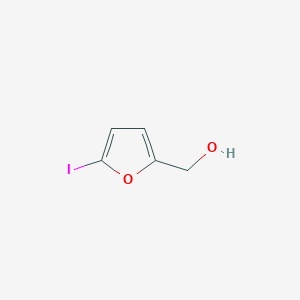
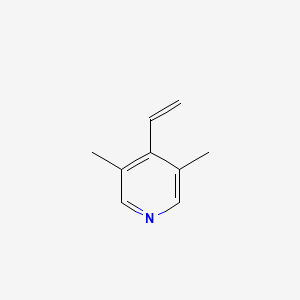
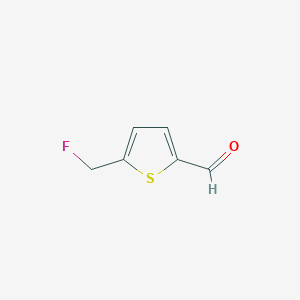
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
